molecular formula C18H11F3N2 B15148191 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole

2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole

Cat. No.: B15148191
M. Wt: 312.3 g/mol
InChI Key: WUUVAWPUXUYJOP-UHFFFAOYSA-N
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Description

2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole is a synthetic α-carboline derivative, a tricyclic ring system also known as 9H-pyrido[2,3-b]indole . Although less naturally abundant than its β- and γ-carboline isomers, the α-carboline core is recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities . This compound is furnished as a high-purity material to support early-stage drug discovery research. The α-carboline structure is a nucleus of significant interest for the development of new therapeutic agents . Natural products containing this scaffold, such as grossuraline, perophoramidine, and neocryptolepine, have demonstrated potent cytotoxic, anticancer, and antiplasmodial activities, highlighting the high potential of this chemical class . Consequently, synthetic α-carboline derivatives are frequently investigated for their promising biological properties, including potent anti-cancer activity through mechanisms such as inducing apoptosis and blocking the cell cycle in the G2/M phase . Furthermore, certain pyrido[2,3-b]indole derivatives have been identified with Gram-negative antibacterial activity, functioning by targeting both DNA gyrase and topoisomerase IV . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile . This product is intended for research applications only, including but not limited to use as a standard in biological screening, a building block in synthetic chemistry, or a lead compound in the development of new anti-infective and oncological agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H11F3N2

Molecular Weight

312.3 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C18H11F3N2/c19-18(20,21)13-10-15(11-6-2-1-3-7-11)23-17-16(13)12-8-4-5-9-14(12)22-17/h1-10H,(H,22,23)

InChI Key

WUUVAWPUXUYJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The foundational work by demonstrates a one-pot synthesis of pyrido[2,3-b]indoles via sequential C–N and C–C bond formations. Starting from 1-bromo-2-(2,2-dibromovinyl)benzene derivatives, α,β-unsaturated aldehydes, and ammonia, this method constructs both the indole and pyridine rings in a single reactor. The trifluoromethyl group at position 4 is introduced via α,β-unsaturated aldehydes bearing CF3 substituents, such as 4,4,4-trifluorocrotonaldehyde.

Key reaction parameters :

  • Catalyst : CuI or CuBr (5–10 mol%)
  • Additives : 1,10-Phenanthroline or L-proline (20 mol%)
  • Solvent : DMF or DMSO at 80–100°C
  • Oxidant : Ambient oxygen

Mechanistic Pathway

The reaction proceeds through:

  • Vinyl bromide amination to generate an enamine intermediate.
  • Conjugate addition of the enamine to the α,β-unsaturated aldehyde.
  • Cyclodehydration to form the pyridine ring, followed by aromatization under oxidative conditions.

Optimization and Yields

Yields for 2-aryl-4-CF3 derivatives range from 43% to 68%, contingent on substituent electronic effects. Electron-deficient aryl groups at position 2 enhance cyclization efficiency. Representative data:

Substrate (R1) Aldehyde (R3) Catalyst Yield (%)
H CF3 CuI 51
4-OMe CF3 CuBr 43
3-Cl CF3 CuI 68

Data derived from.

Palladium-Catalyzed Cross-Coupling and Cyclization

Indole Functionalization Strategies

A Pd-mediated approach reported in employs 3-bromo-1-ethyl-1H-indole-2-carbaldehyde as a key intermediate. Coupling with benzamide derivatives under Suzuki–Miyaura conditions installs the 2-phenyl group, while subsequent cyclization with ammonium formate introduces the pyridine moiety.

Representative procedure :

  • Cross-coupling : 3-Bromo-1-ethylindole-2-carbaldehyde (0.2 mmol), benzamide (1.2 equiv), Pd2(dba)3 (1 mol%), BINAP (1.5 mol%), Cs2CO3 (3 equiv) in toluene at 110°C for 8 h.
  • Cyclization : Addition of HCOONH4 (6 equiv) in t-BuOH at 110°C for 12 h.

Role of Base and Ligand

Base selection critically impacts coupling efficiency:

Base Ligand Yield (%)
Cs2CO3 BINAP 72
K3PO4 Xantphos 58
t-BuOK None <10

Adapted from.

The trifluoromethyl group is introduced either via pre-functionalized aldehydes or post-synthetic fluorination. For instance, hexafluoroacetone serves as a CF3 source in Pd-catalyzed carbonylative cyclizations.

Solvent-Free Condensation Routes

Chalcone-Oxindole Annulation

An alternative solvent-free method condenses chalcones, oxindoles, and ammonium acetate at 120°C to yield 2,4-diarylpyridoindoles. While this method avoids transition metals, regioselectivity challenges arise with unsymmetrical chalcones.

Typical conditions :

  • Molar ratio : Chalcone:oxindole:NH4OAc = 1:1:2
  • Temperature : 120°C, 24 h
  • Yield : 55–78% for CF3-containing products

Limitations

  • Poor functional group tolerance for electron-rich arenes.
  • Requires stoichiometric ammonium acetate, complicating purification.

Comparative Analysis of Methodologies

Method Advantages Limitations
One-pot multi-component High atom economy, scalable Limited to CF3-substituted aldehydes
Pd-catalyzed Excellent regiocontrol, modular Costly catalysts, inert conditions required
Solvent-free Eco-friendly, no metal residues Narrow substrate scope, moderate yields

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl positions, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

2-Phenyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-Phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole Phenyl (2), CF₃ (4) C₁₈H₁₁F₃N₂ 312.29 Not reported N/A
AαC (2-Amino-9H-pyrido[2,3-b]indole) NH₂ (2) C₁₁H₉N₃ 183.21 >250 (decomposes)
9-(4′-Iodo-[1,1′-biphenyl]-4-yl)-9H-pyrido[2,3-b]indole (Intermediate B) Biphenyl-iodo (9) C₂₃H₁₄IN₂ 467.27 Not reported
9-(4′-(Anthracen-9-yl)-biphenyl)-9H-pyrido[2,3-b]indole (2a) Anthracene-biphenyl (9) C₃₇H₂₄N₂ 504.60 312.4–316.8
Harman (1-Methyl-9H-pyrido[3,4-b]indole) Methyl (1) C₁₂H₁₀N₂ 182.22 Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances stability and alters π-π stacking compared to amino (AαC) or methyl (Harman) substituents .
  • Aromatic Extensions : Compounds like 2a incorporate anthracene moieties, broadening conjugation and enabling applications in fluorophores .

Key Findings :

  • AαC : Metabolized by CYP1A2 into mutagenic N-hydroxy and 3-/6-hydroxy derivatives, with interindividual variability in humans .

Physicochemical Properties

  • Solubility : The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated) compared to AαC (logP ~2.1) .
  • Fluorescence : Anthracene/pyrene-substituted analogs (e.g., 2a–2c) exhibit violet/blue emission (λem = 400–500 nm), suggesting the target compound could serve as a fluorophore if conjugated .

Biological Activity

2-Phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole is a significant compound within the class of pyridoindoles, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a pyrido[2,3-b]indole core structure with a phenyl group at the 2-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group enhances the compound's electronic properties, influencing its reactivity and biological interactions.

Molecular Properties

PropertyValue
Molecular FormulaC18H11F3N2
Molecular Weight312.3 g/mol
IUPAC NameThis compound
InChIInChI=1S/C18H11F3N2/c19-18(20,21)13-10-15(11-6-2-1-3-7-11)23-17-16(13)12-8-4-5-9-14(12)22-17/h1-10H,(H,22,23)
Canonical SMILESC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)(F)F

Biological Activity

Research indicates that compounds in the pyridoindole class exhibit a wide range of biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines by modulating signaling pathways associated with cancer growth.
  • Antiviral Activity : Studies suggest that this compound may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, indicating its potential use in treating inflammatory diseases.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with various signaling pathways can modulate immune responses.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyridoindole Core : A cyclization reaction between an indole derivative and a pyridine derivative under acidic or basic conditions.
  • Introduction of Phenyl Group : Achieved through Friedel-Crafts acylation using a phenyl halide and a Lewis acid catalyst.
  • Trifluoromethylation : Conducted using trifluoromethylating agents like trifluoromethyl iodide in the presence of bases (e.g., potassium carbonate).

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Evaluation : In vitro studies demonstrated that this compound inhibits proliferation in various human tumor cell lines (e.g., HeLa and HCT116), showcasing IC50 values indicative of significant potency against cancer cells .
  • Antiviral Studies : Research indicated that derivatives of pyridoindoles exhibit antiviral properties against several viruses, suggesting potential therapeutic applications in viral infections .
  • Anti-inflammatory Research : The compound has been tested in models of inflammation where it exhibited significant reductions in inflammatory markers .

Q & A

Q. How is 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole synthesized, and what are the optimal reaction conditions?

The synthesis typically employs Pd-catalyzed amidation and cyclization strategies. For example, analogous pyridoindoles are synthesized using aryl halides and amines under conditions optimized with bases (e.g., Cs₂CO₃) and solvents like t-BuOH at elevated temperatures (110°C), yielding ~25% efficiency. Lower temperatures (70°C) with THF/NaOH yield poorer results (~12%), emphasizing the critical role of solvent and base selection . Key steps involve regioselective cyclization to form the pyridoindole core, followed by trifluoromethyl and phenyl group incorporation via Suzuki or nucleophilic substitution.

Q. What spectroscopic methods confirm the structure of this compound?

Characterization relies on:

  • LC-MS : Molecular ion peaks (e.g., m/z = 316 [M+H]⁺ for a related 4-methyl-2-phenyl analog) confirm molecular weight .
  • 13C NMR : Distinct shifts for the trifluoromethyl group (expected near δ 120–125 ppm for CF₃ carbons) and aromatic carbons (δ 110–160 ppm) help assign substitution patterns. For example, a 9-butyl-4-methyl analog shows signals at δ 145.7 (pyrimidine C), δ 128.4 (phenyl C), and δ 29.7 (alkyl chain) .
  • IR spectroscopy : Absorptions at ~1160 cm⁻¹ (C-F stretching) and ~1522 cm⁻¹ (aromatic C=C) validate functional groups .

Q. How is regioselectivity during cyclization confirmed?

Regioselectivity is verified by comparing experimental NMR data with computational predictions or known analogs. For instance, 13C NMR shifts at δ 160.3 (pyrimidine C=N) and δ 144.2 (indole C) in a 9-butyl-4-methyl derivative confirm the fused pyridoindole structure . X-ray crystallography (if available) provides definitive proof of regiochemistry.

Q. What challenges arise in achieving high purity, and how are they addressed?

Purification challenges stem from byproducts like incomplete cyclization intermediates or unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) is standard, with purity confirmed via HPLC (>95%) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl group influence reactivity or photophysical properties?

The electron-withdrawing CF₃ group stabilizes the π-system, altering absorption/emission profiles. For example, trifluoromethyl-substituted α-carbolines exhibit blue-shifted fluorescence compared to non-fluorinated analogs due to reduced electron density . Computational studies (DFT) can predict HOMO-LUMO gaps and charge distribution.

Q. What are common side products, and how can their formation be minimized?

Side products include:

  • Incomplete cyclization : Additives like Pd(PPh₃)₄ improve catalytic efficiency.
  • Oxidative byproducts : Inert atmosphere (N₂/Ar) prevents oxidation of indole NH groups .
  • Isomerization : Temperature control (e.g., <120°C) avoids ring-opening or rearrangement.

Q. How does substitution impact intermolecular interactions in solid-state structures?

The CF₃ group enhances hydrophobic interactions, while the phenyl ring promotes π-π stacking. In related compounds, such as 6-(trifluoromethyl)-β-carboline, X-ray data reveal herringbone packing driven by CF₃···H-C contacts . Solvent polarity during crystallization can modulate these interactions.

Q. How does this compound compare to analogs (e.g., thiophene or methyl-substituted derivatives) in reactivity?

Substituents alter electronic and steric profiles:

  • Thiophene analogs : Exhibit lower thermal stability (mp 129–131°C vs. 132–134°C for phenyl derivatives) due to weaker π-stacking .
  • Methyl groups : Enhance solubility but reduce electrophilicity. Comparative kinetic studies (e.g., SNAr reactions) quantify these effects .

Methodological Notes

  • Synthetic Optimization : Use a design-of-experiments (DoE) approach to screen solvents (DMF, t-BuOH), bases (Cs₂CO₃, K₂CO₃), and temperatures .
  • Data Contradictions : Discrepancies in yield or purity may arise from trace moisture or catalyst lot variability. Replicate reactions under strictly anhydrous conditions.
  • Advanced Characterization : Combine solid-state NMR and DSC to study polymorphism, critical for pharmaceutical applications (if applicable).

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